N-(3,5-dimethoxyphenyl)-2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
Description
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30N2O8/c1-6-40-20-9-7-18(8-10-20)29(34)24-16-32(25-15-27(39-5)26(38-4)14-23(25)30(24)35)17-28(33)31-19-11-21(36-2)13-22(12-19)37-3/h7-16H,6,17H2,1-5H3,(H,31,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPBAUFQGGRIRLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC(=O)NC4=CC(=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethoxyphenyl)-2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the ethoxybenzoyl and dimethoxyphenyl groups. Common reagents used in these reactions include ethyl benzoate, methoxybenzene, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethoxyphenyl)-2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to achieve the desired transformations.
Major Products Formed
Scientific Research Applications
The compound N-(3,5-dimethoxyphenyl)-2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide has garnered attention in scientific research due to its potential therapeutic applications. This article explores its biological activities, mechanisms of action, and relevant case studies.
Antitumor Activity
Numerous studies have investigated the antitumor potential of quinoline derivatives. The compound's structure suggests it may inhibit specific kinases involved in cancer cell proliferation.
Case Study:
A study demonstrated that similar quinoline derivatives induced apoptosis in cancer cell lines by activating caspases. This mechanism is critical for developing new anticancer therapies.
Antimicrobial Properties
Research indicates that compounds with a similar structure exhibit broad-spectrum antimicrobial activity. The presence of the ethoxybenzoyl group may enhance its efficacy against various pathogens.
Antimicrobial Efficacy Data:
| Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 µg/mL |
| Escherichia coli | 1 µg/mL |
| Pseudomonas aeruginosa | 2 µg/mL |
These findings suggest that the compound could be a promising candidate for further development as an antimicrobial agent.
Enzyme Inhibition
The compound may inhibit enzymes associated with tumor growth and microbial resistance. Its structural components, particularly the sulfonamide and quinoline moieties, are known to interact with various molecular targets.
Mechanism of Action:
- Enzyme Interaction : The compound may disrupt enzyme function critical for cancer cell survival and bacterial growth.
- Structure-Activity Relationship (SAR) : Modifications to the molecular structure can significantly influence biological efficacy, suggesting a pathway for optimizing therapeutic properties.
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxyphenyl)-2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dimethoxyphenyl)-3,4,5-triethoxybenzamide
- N-(4-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide
Uniqueness
N-(3,5-dimethoxyphenyl)-2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is unique due to its specific combination of functional groups and the presence of a quinoline core
Biological Activity
N-(3,5-dimethoxyphenyl)-2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide (commonly referred to as C647-0959) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the chemical properties, biological mechanisms, and relevant case studies associated with this compound.
The molecular formula of C647-0959 is with a molecular weight of approximately 546.57 g/mol. The compound features multiple functional groups that may contribute to its biological activity, including methoxy and ethoxy substituents.
| Property | Value |
|---|---|
| Molecular Formula | C30H30N2O8 |
| Molecular Weight | 546.57 g/mol |
| LogP | 4.837 |
| Water Solubility (LogSw) | -4.50 |
| Polar Surface Area | 81.514 Ų |
| pKa (acid dissociation constant) | 10.76 |
C647-0959 is believed to exert its biological effects through several mechanisms, primarily involving interactions with various receptors and enzymes. Its structural components suggest potential activity as a modulator of protein-protein interactions and receptor signaling pathways.
Receptor Interactions
Research indicates that compounds structurally related to C647-0959 may act on serotonin receptors, particularly the 5-HT2A receptor. These interactions can influence neurotransmitter release and neuronal excitability, which are critical in various physiological processes.
Biological Activity
The biological activity of C647-0959 has been assessed through various in vitro and in vivo studies:
- Antioxidant Activity : Preliminary studies suggest that C647-0959 may exhibit antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.
- Anticancer Potential : Several derivatives of quinoline compounds have shown promise in cancer treatment due to their ability to induce apoptosis in cancer cells. Studies are ongoing to determine the specific efficacy of C647-0959 against different cancer cell lines.
- Neuroprotective Effects : Given its potential interaction with serotonin receptors, C647-0959 may also have neuroprotective effects, making it a candidate for further investigation in neurodegenerative disease models.
Case Studies and Research Findings
A number of studies have explored the biological activities associated with compounds similar to C647-0959:
- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of quinoline derivatives and found that certain modifications enhanced their cytotoxicity against breast cancer cells .
- Neuropharmacological Effects : Research highlighted in Pharmacology Biochemistry and Behavior demonstrated that compounds targeting 5-HT receptors could improve cognitive functions in animal models .
- Antioxidant Studies : A comparative analysis showed that methoxy-substituted phenyl compounds displayed significant free radical scavenging activity, suggesting that C647-0959 might possess similar properties .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing N-(3,5-dimethoxyphenyl)-2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide with high purity and yield?
- Methodological Answer :
- Stepwise Synthesis : Begin with the preparation of the quinolinone core via cyclization of substituted anthranilic acid derivatives, followed by functionalization at the 1-position with the acetamide group. Use coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for amide bond formation under controlled temperatures (273 K) to minimize side reactions .
- Purification : Employ column chromatography with gradients of ethyl acetate/hexane and validate purity via HPLC (λmax ~255 nm) and NMR spectroscopy .
- Optimization : Apply Design of Experiments (DoE) to reduce trial-and-error approaches. Use quantum chemical calculations to predict reaction pathways and optimize solvent systems (e.g., dichloromethane or DMF) for improved yields .
Q. How can the structural features of this compound be rigorously characterized?
- Methodological Answer :
- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding patterns, dihedral angles between aromatic rings) .
- Spectroscopic Techniques :
- NMR : Assign peaks using 2D experiments (COSY, HSQC) to verify substituent positions and assess rotational conformers.
- UV-Vis : Monitor λmax shifts to infer electronic transitions influenced by the 4-ethoxybenzoyl and dimethoxyphenyl groups .
- Mass Spectrometry : Confirm molecular weight (exact mass ~615 g/mol) via high-resolution MS (HRMS) to rule out isotopic impurities .
Q. What preliminary assays are suitable for evaluating its biological activity?
- Methodological Answer :
- In Vitro Screening :
- Enzyme Inhibition : Test against kinases or cytochrome P450 isoforms using fluorogenic substrates.
- Antimicrobial Activity : Perform MIC assays against Gram-positive/negative bacteria and fungi .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values. Include positive controls (e.g., doxorubicin) and validate results with triplicate replicates .
Advanced Research Questions
Q. How can computational modeling enhance the understanding of its reaction mechanisms and bioactivity?
- Methodological Answer :
- Reaction Path Analysis : Use density functional theory (DFT) to model intermediates and transition states during synthesis. Compare calculated activation energies with experimental kinetic data .
- Molecular Docking : Simulate interactions with target proteins (e.g., EGFR, COX-2) using AutoDock Vina. Prioritize binding poses with the lowest ΔG and validate via mutagenesis studies .
- QSAR Modeling : Corrogate substituent effects (e.g., methoxy vs. ethoxy groups) with bioactivity data to guide structural modifications .
Q. What strategies resolve contradictions in observed vs. predicted biological activity data?
- Methodological Answer :
- Data Triangulation : Cross-validate in vitro results with in silico predictions and structural analogs (e.g., N-(2-chloro-4-methylphenyl)-2-{7-oxo-8-[(phenylamino)methyl]-...acetamide) to identify outliers .
- Metabolite Profiling : Use LC-MS to detect degradation products or active metabolites that may explain discrepancies .
- Comparative Studies : Replicate assays under standardized conditions (e.g., pH, temperature) and employ statistical tools (ANOVA, PCA) to isolate confounding variables .
Q. How can advanced separation technologies improve its isolation from complex mixtures?
- Methodological Answer :
- Membrane Separation : Utilize nanofiltration membranes with MWCO ~600 Da to isolate the compound from low-MW byproducts .
- Chromatographic Techniques :
- Preparative HPLC : Use C18 columns with acetonitrile/water gradients (0.1% TFA) for scalable purification.
- Chiral Separation : If stereoisomers exist, employ amylose-based chiral stationary phases .
- Crystallization : Optimize solvent-antisolvent systems (e.g., DCM/hexane) to enhance crystal habit and yield .
Methodological Notes
- Data Validation : Always cross-reference experimental results with computational models and structural analogs (e.g., 2-(4-Acetylphenoxy)-N-(o-tolyl)acetamide) to ensure reproducibility .
- Safety Protocols : Adhere to hazard guidelines (e.g., PPE, fume hoods) when handling intermediates like dichlorophenylacetic acid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
